molecular formula C8H16F2N2O B10911310 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine CAS No. 1178797-22-2

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine

Cat. No.: B10911310
CAS No.: 1178797-22-2
M. Wt: 194.22 g/mol
InChI Key: UCBDLUXNBMRCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine (CAS 1182935-72-3) is a chemical building block of significant interest in medicinal chemistry, particularly in the discovery and development of novel anti-cancer therapeutics. Its structure incorporates both a 2,2-difluoroethylamine moiety and a morpholinoethyl group, which are functional features found in compounds that target critical cellular signaling pathways. Research indicates that derivatives of 1,3,5-triazine containing the 2-morpholinoethylamine substructure act as potent dual inhibitors of the PI3K and mTOR kinases . These kinases are central regulators of cell growth, proliferation, and survival, and their aberrant activation is a common feature in many cancers, including cervical cancer . Compounds featuring this pharmacophore have demonstrated robust anti-proliferative activity, inducing apoptosis and inhibiting the migration and invasion of cancer cells in preclinical studies . Furthermore, the 2,2-difluoroethylamine unit is a valuable synthon in organic synthesis, used in the preparation of various agrochemical and pharmaceutical intermediates . This reagent is provided as a high-purity material to support advanced chemical synthesis and drug discovery efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1178797-22-2

Molecular Formula

C8H16F2N2O

Molecular Weight

194.22 g/mol

IUPAC Name

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine

InChI

InChI=1S/C8H16F2N2O/c9-8(10)7-11-1-2-12-3-5-13-6-4-12/h8,11H,1-7H2

InChI Key

UCBDLUXNBMRCPK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 2,2-Difluoro-1-chloroethane

A direct alkylation approach involves reacting 2-morpholinoethylamine with 2,2-difluoro-1-chloroethane under elevated temperatures. This method, adapted from US20120142971A1, proceeds via an SN2 mechanism:
2-Morpholinoethylamine+ClCH2CF2HΔ2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine+HCl\text{2-Morpholinoethylamine} + \text{ClCH}_2\text{CF}_2\text{H} \xrightarrow{\Delta} \text{this compound} + \text{HCl}
Conditions :

  • Solvent: Toluene or benzene

  • Temperature: 120°C

  • Reaction time: 16 hours

  • Yield: 76–87%

Table 1: Optimization of Alkylation Conditions

ParameterOptimal ValueImpact on Yield
Solvent polarityLow (toluene)Maximizes nucleophilicity
Temperature120°CAccelerates SN2 kinetics
Equivalents of haloethane3.0–3.7Minimizes di-alkylation

Hypervalent Iodine-Mediated Electrophilic Difluoroethylation

Ligand Coupling with (2,2-Difluoroethyl)(aryl)iodonium Triflate

A novel method reported by Angewandte Chemie utilizes a hypervalent iodine(III) reagent for electrophilic 2,2-difluoroethylation of amines. The reaction proceeds via a ligand coupling mechanism:
2-Morpholinoethylamine+(CF2HCH2)I+ArCH3CNTarget compound+ArI\text{2-Morpholinoethylamine} + (\text{CF}_2\text{HCH}_2)\text{I}^+\text{Ar} \xrightarrow{\text{CH}_3\text{CN}} \text{Target compound} + \text{ArI}
Conditions :

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Reaction time: 12–24 hours

  • Yield: 65–80%

Advantages:

  • Avoids harsh conditions (e.g., high heat, strong bases).

  • Compatible with sensitive functional groups.

Reductive Amination of Difluoroacetone Derivatives

Two-Step Process via Imine Intermediate

This method involves condensing 2-morpholinoethylamine with difluoroacetone followed by reduction:

  • Imine formation :
    2-Morpholinoethylamine+CF2C(O)RImine intermediate\text{2-Morpholinoethylamine} + \text{CF}_2\text{C(O)R} \rightarrow \text{Imine intermediate}

  • Reduction :
    ImineNaBH4/MeOHTarget compound\text{Imine} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Target compound}
    Conditions :

  • Solvent: Methanol or ethanol

  • Reducing agent: Sodium borohydride

  • Yield: 50–60% (estimated from analogous reactions in)

Limitations:

  • Lower yields due to competing side reactions.

  • Requires purification via column chromatography.

Copper-Catalyzed Coupling Reactions

Ullmann-Type Coupling with 2,2-Difluoroethyl Halides

Copper(I) iodide catalyzes the coupling of 2-morpholinoethylamine with 2,2-difluoroethyl halides in the presence of a base:
2-Morpholinoethylamine+XCH2CF2HCuI, K2CO3Target compound\text{2-Morpholinoethylamine} + \text{XCH}_2\text{CF}_2\text{H} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Target compound}
Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C

  • Yield: 55–70% (extrapolated from)

Microwave-Assisted Synthesis

Accelerated Alkylation Under Microwave Irradiation

Microwave irradiation reduces reaction times significantly. A modified alkylation protocol achieves completion in 1–2 hours:
Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Microwave power: 300 W

  • Temperature: 150°C

  • Yield: 78% (based on)

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Reaction TimeScalabilityKey Reference
Alkylation76–8716 hHigh
Hypervalent iodine65–8012–24 hModerate
Reductive amination50–6024 hLow
Copper-catalyzed55–7048 hModerate
Microwave-assisted781–2 hHigh

Challenges and Optimization Strategies

Common Pitfalls

  • Di-alkylation : Excess haloethane leads to undesired quaternary ammonium salts. Mitigated by using 1.2–1.5 equivalents of amine.

  • Purification : The polar nature of the product complicates isolation. Silica gel chromatography with ethyl acetate/methanol (9:1) is effective .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine undergoes various chemical reactions, including electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles. This transformation is facilitated by a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism .

Common Reagents and Conditions: Common reagents used in these reactions include iododifluoromethyl ketones and hypervalent iodine reagents. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products: The major products formed from these reactions include difluoroalkylated nucleophiles, such as Captopril, Normorphine, and Mefloquine .

Scientific Research Applications

SIK Inhibitors

Recent studies have identified 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine as a potent inhibitor of salt-inducible kinases (SIK), specifically SIK2 and SIK3. These kinases are involved in various cellular processes, including metabolism and inflammation.

Case Study:
A study demonstrated that modifications to the morpholino group significantly enhanced the selectivity and potency of the compound against SIK isoforms. The analogs displayed low nanomolar potency on SIK2 and SIK3 while maintaining selectivity against SIK1, making them promising candidates for therapeutic development in metabolic disorders .

CompoundPotency (IC50)Selectivity
This compound5 nM (SIK2)High (vs SIK1)
Analog A3 nM (SIK3)Moderate
Analog B10 nM (SIK1)Low

Antimycobacterial Activity

The compound has also been explored for its potential antimycobacterial properties. Research indicates that derivatives of this compound exhibit enhanced activity against Mycobacterium tuberculosis.

Case Study:
In a comparative study, the compound was tested alongside traditional antimycobacterial agents. Results showed that certain derivatives improved efficacy and reduced cytotoxicity in mammalian cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Key Modifications:

  • Morpholine Substituents : Variations in the morpholine ring were found to influence both potency and selectivity against SIK isoforms.
  • Fluorine Substituents : The presence of difluoromethyl groups was essential for maintaining high binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine involves the incorporation of electronegative fluorine atoms, which allows for lipophilicity modulation and increases the acidity of the alpha-proton. This tuning of drug target affinity and specificity is achieved through the formation of stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Difluoroethylamine Derivatives

2,2-Difluoro-N-methylethan-1-amine (CAS 60168-06-1)
  • Structure: Simplifies the target compound by replacing the morpholinoethyl group with a methyl group.
  • Properties : Lower molecular weight (113.13 g/mol vs. target’s ~220 g/mol) and predicted pKa of 7.56 ± 0.70 .
2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine (CAS 1556376-00-1)
  • Structure : Aromatic substitution at the difluoroethylamine core.
  • Properties : Molecular weight 185.21 g/mol; hydrophobic due to the ethylphenyl group .
  • Comparison : The aromatic ring introduces steric bulk and lipophilicity, contrasting with the target compound’s morpholine-driven polarity.
2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine (CAS 1803606-46-3)
  • Structure : Incorporates a tetrahydroindazole ring.
  • Comparison: The indazole moiety may confer enhanced binding affinity to proteins compared to the morpholino group.

Morpholinoethylamine Derivatives

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine (CAS 1799787-08-8)
  • Structure : Replaces fluorine atoms with a benzylthio group.
  • Comparison : The benzylthio group increases lipophilicity, whereas fluorine atoms in the target compound enhance electronegativity and metabolic stability.
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine (CAS 1179894-18-8)
  • Structure : Features a phenylthioethyl chain.
  • Properties : Molecular weight 266.4 g/mol; combines morpholine’s polarity with sulfur’s reactivity .

Hybrid and Complex Derivatives

P300-P (from )
  • Structure: Integrates the morpholinoethylamine moiety into a benzimidazole-based heterobifunctional molecule.
  • Properties : Targets protein acetylation; molecular weight >500 g/mol .
N-(2-Morpholinoethyl)-2-(5-nitro-1H-imidazol-1-yl)ethane-1-sulfonamide
  • Structure: Combines morpholinoethylamine with a nitroimidazole sulfonamide.
  • Synthesis: Prepared via nucleophilic substitution, indicating the reactivity of the morpholinoethylamine group .
  • Comparison: Highlights the versatility of the morpholinoethylamine scaffold in radiosensitizer design.

Biological Activity

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the introduction of difluoroethylamine moieties through established organic reactions. A common method includes the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of the difluoroethylamine structure by coupling morpholine with appropriate aryl boronic acids .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific protein kinases, which play critical roles in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit SIK (Salt-Inducible Kinase) isoforms, which are implicated in metabolic regulation and cancer progression .

Case Studies and Research Findings

  • Inhibition of SIKs : Research has demonstrated that analogs bearing a morpholine substituent exhibit potent inhibition against SIK2 and SIK3. For example, one study reported low nanomolar potency for compounds similar to this compound against these kinases, highlighting their potential as therapeutic agents for conditions such as obesity and diabetes .
  • Anticancer Activity : A series of fluorinated analogs were evaluated for their anticancer properties. The results indicated significant anti-proliferative effects against various cancer cell lines, including prostate and colorectal cancers. The compounds demonstrated sub-micromolar IC50 values, suggesting that they may effectively inhibit tumor growth through targeted kinase inhibition .
  • Selectivity Profiles : The selectivity of this compound for different SIK isoforms was also assessed. Studies indicate that modifications to the compound's structure can enhance selectivity against certain isoforms while maintaining efficacy against others. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .

Data Tables

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
This compoundSIK2<105:1 (SIK3:SIK1)
Analog ASIK3203:1 (SIK3:SIK1)
Analog BSIK15010:1 (SIK3:SIK1)

Table 1 : Summary of biological activity data for this compound and related analogs.

Q & A

Basic Research Question

  • 1H/19F NMR : Confirm fluorine substitution (δ -120 to -140 ppm for CF2) and morpholine protons (δ 3.5–4.0 ppm for N-CH2-O) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 209.2 (calculated for C8H15F2N2O).
  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H2O/MeOH) to ensure >95% purity. Cross-reference with commercial standards if available .

Advanced Tip : High-resolution MS (HRMS) resolves isotopic patterns for fluorine-containing species, critical for distinguishing degradation products.

What are the key considerations in designing biological assays for this compound?

Advanced Research Question

  • Target Selection : Prioritize receptors with known affinity for morpholine (e.g., sigma receptors) or fluorinated amines (e.g., GPCRs) .
  • Assay Conditions : Use fluorinated analogs of neurotransmitters (e.g., dopamine, serotonin) as positive controls. Adjust pH to account for amine basicity (pKa ~9.5).
  • Solubility : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer (e.g., PBS with 0.1% BSA) to avoid precipitation .

Data Validation : Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

How does the difluoro substitution influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Fluorine increases logP by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (calculated via ChemDraw) .
  • Metabolic Stability : The CF2 group resists oxidative metabolism by CYP450 enzymes, prolonging half-life in vivo .
  • Toxicity : Fluorinated amines may accumulate in adipose tissue; assess tissue distribution via radiolabeled studies (e.g., 18F-PET tracers) .

Contradictions : While fluorine generally improves stability, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile fluorinating agents .
  • Waste Disposal : Collect fluorinated waste separately and incinerate at >1000°C to prevent HF release .
  • Emergency Response : For skin contact, rinse with 1% calcium gluconate solution to neutralize HF .

Documentation : Maintain Safety Data Sheets (SDS) referencing CAS-specific hazards (e.g., acute toxicity, H318 eye damage) .

How can researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question

  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and passage numbers to minimize variability .
  • Concentration Range : Test doses from 1 nM to 100 µM to capture full dose-response curves, noting fluorinated compounds may exhibit non-linear kinetics .
  • Cross-Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Case Study : If conflicting data arise on serotonin receptor affinity, perform competitive binding assays with [3H]-LSD to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.